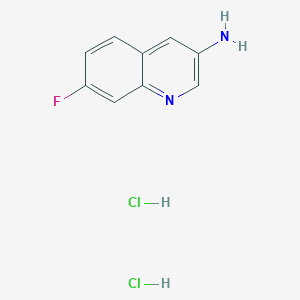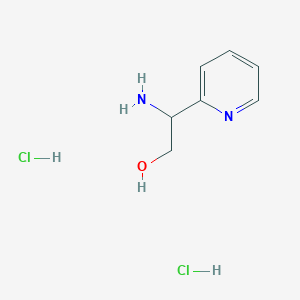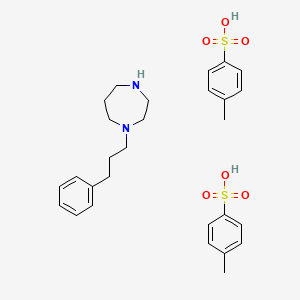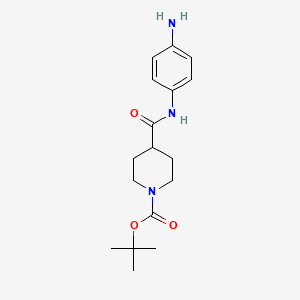![molecular formula C14H23N B1373496 (Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine CAS No. 1019604-89-7](/img/structure/B1373496.png)
(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine
Vue d'ensemble
Description
“(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine” is a chemical compound with the molecular formula C14H23N . It has a molecular weight of 205.34 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butan-2-yl group and a 2,4,6-trimethylphenylmethyl group attached to an amine (NH2) group .Applications De Recherche Scientifique
Reaction Mechanisms and Synthetic Applications
One study explores the reaction of similar amines in butanol, leading to the formation of butyl esters resistant to aminolysis, illustrating their potential in synthetic organic chemistry for creating complex molecules (Novakov et al., 2017). This work highlights the chemical reactivity of such amines under specific conditions, offering insights into their utility in synthesizing resistant compounds.
Molecular Imaging and Radiolabeling
Research includes the synthesis of tritium-labelled compounds with structural similarities, aiming to develop high-affinity radioligands for receptor studies. These compounds are utilized in cell-based binding assays to study receptor interactions, showcasing their importance in neuropharmacology and molecular imaging (Hiebel et al., 2006). Such studies are crucial for understanding receptor function and for the development of new therapeutic agents.
Catalysis and Material Science
The synthesis and application of metal aminopyridinato complexes derived from similar amines reveal their role as catalysts in aryl-Cl activation and polymerization processes (Deeken et al., 2006). This demonstrates their versatility in catalyzing significant reactions, contributing to advancements in material science and organic synthesis.
Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
Studies on heteroleptic cyclometalated iridium complexes involving similar amines underline their potential in the development of phosphorescent materials for OLEDs, indicating their applicability in enhancing electronic and optical devices' efficiency (Volpi et al., 2012). These findings are pivotal for advancing display technologies and solar energy conversion.
Pharmacokinetic Studies
Research on doubly carbon-13 labelled isotopomers of compounds structurally related to the query molecule for pharmacokinetic studies underscores their importance in medicinal chemistry for understanding drug distribution and metabolism (Greiner et al., 2002). This research provides valuable data that could be applied to drug development and therapeutic monitoring.
Propriétés
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-6-13(5)15-9-14-11(3)7-10(2)8-12(14)4/h7-8,13,15H,6,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDLGEUEZCQOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)



![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)




